molecular formula C25H25NO3 B12352608 (1-(4-hydroxypentyl)-1H-indol-3-yl-2,4,5,6,7-d5)(4-methoxynaphthalen-1-yl)methanone

(1-(4-hydroxypentyl)-1H-indol-3-yl-2,4,5,6,7-d5)(4-methoxynaphthalen-1-yl)methanone

Cat. No.: B12352608
M. Wt: 392.5 g/mol
InChI Key: BMDREMSYCUDCJJ-FTLBTKCTSA-N
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Description

The compound “(1-(4-hydroxypentyl)-1H-indol-3-yl-2,4,5,6,7-d5)(4-methoxynaphthalen-1-yl)methanone” is a synthetic organic molecule It is characterized by the presence of an indole core, a hydroxypentyl side chain, and a methoxynaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(1-(4-hydroxypentyl)-1H-indol-3-yl-2,4,5,6,7-d5)(4-methoxynaphthalen-1-yl)methanone” typically involves multi-step organic reactions. The process may start with the preparation of the indole core, followed by the introduction of the hydroxypentyl side chain and the methoxynaphthalene group. Common reagents and conditions used in these steps include:

    Indole Synthesis: Fischer indole synthesis using phenylhydrazine and ketones.

    Side Chain Introduction: Alkylation reactions to introduce the hydroxypentyl group.

    Methoxynaphthalene Attachment: Friedel-Crafts acylation or other coupling reactions.

Industrial Production Methods

Industrial production of such compounds may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

The compound “(1-(4-hydroxypentyl)-1H-indol-3-yl-2,4,5,6,7-d5)(4-methoxynaphthalen-1-yl)methanone” can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Halogenation or nitration of the aromatic rings.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Use of electrophilic reagents like halogens or nitronium ions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypentyl side chain may yield a ketone derivative, while substitution reactions may introduce halogen or nitro groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, the compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential biological activities. Compounds with indole and naphthalene moieties are often investigated for their interactions with biological targets, such as enzymes and receptors.

Medicine

In medicinal chemistry, the compound may be explored for its potential therapeutic applications. Indole derivatives are known for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers and dyes. Its unique chemical properties make it suitable for various applications in materials science.

Mechanism of Action

The mechanism of action of “(1-(4-hydroxypentyl)-1H-indol-3-yl-2,4,5,6,7-d5)(4-methoxynaphthalen-1-yl)methanone” depends on its specific interactions with molecular targets. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways Involved: Signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    (1-(4-hydroxypentyl)-1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone: A non-deuterated analog.

    (1-(4-hydroxypentyl)-1H-indol-3-yl)(4-methoxynaphthalen-1-yl)ethanone: A compound with an ethanone group instead of a methanone group.

Uniqueness

The presence of deuterium atoms in “(1-(4-hydroxypentyl)-1H-indol-3-yl-2,4,5,6,7-d5)(4-methoxynaphthalen-1-yl)methanone” may confer unique properties, such as altered metabolic stability and reduced reactivity. This makes it distinct from its non-deuterated analogs and other similar compounds.

Properties

Molecular Formula

C25H25NO3

Molecular Weight

392.5 g/mol

IUPAC Name

(4-methoxynaphthalen-1-yl)-[2,4,5,6,7-pentadeuterio-1-(4-hydroxypentyl)indol-3-yl]methanone

InChI

InChI=1S/C25H25NO3/c1-17(27)8-7-15-26-16-22(19-10-5-6-12-23(19)26)25(28)21-13-14-24(29-2)20-11-4-3-9-18(20)21/h3-6,9-14,16-17,27H,7-8,15H2,1-2H3/i5D,6D,10D,12D,16D

InChI Key

BMDREMSYCUDCJJ-FTLBTKCTSA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCC(C)O)[2H])C(=O)C3=CC=C(C4=CC=CC=C43)OC)[2H])[2H]

Canonical SMILES

CC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)OC)O

Origin of Product

United States

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